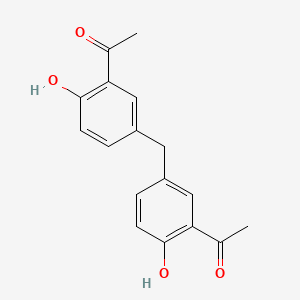
Bis-(3-acetyl-4-hydroxyphenyl)-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(3-acetyl-4-hydroxyphenyl)-methane is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Estrogenic Activity:
Research indicates that Bis-(3-acetyl-4-hydroxyphenyl)-methane may exhibit estrogenic activity, which suggests it could interact with estrogen receptors in the body. Such interactions are crucial for understanding its potential role in influencing cellular proliferation and differentiation in estrogen-sensitive tissues. This property makes it a candidate for development in hormone replacement therapies or treatments for hormone-related conditions.
Antioxidant Properties:
The presence of hydroxy groups in the compound is often associated with antioxidant properties. This suggests that this compound could provide protective effects against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Material Science Applications
Polymer Production:
Due to its chemical structure, this compound can be utilized in the synthesis of advanced polymers. The compound's ability to undergo further chemical modifications allows it to be integrated into polymer matrices, potentially enhancing their thermal stability and mechanical properties.
Coatings and Adhesives:
The compound's reactivity can also be harnessed in formulating coatings and adhesives that require specific performance characteristics, such as resistance to heat and chemicals. Its incorporation into these materials could improve durability and longevity.
Environmental Applications
Biodegradation Studies:
Investigations into the degradation pathways of similar bisphenolic compounds have highlighted the potential for microbial degradation of these substances in environmental contexts. Understanding how this compound behaves in natural environments can inform strategies for mitigating pollution from industrial sources .
Case Study 1: Estrogenic Activity Assessment
A study conducted on compounds structurally similar to this compound demonstrated significant binding affinity to estrogen receptors. The findings suggest that this compound could be further explored as a therapeutic agent in hormone-related treatments.
Case Study 2: Polymer Development
Research into the incorporation of this compound into polymer formulations showed enhanced thermal stability compared to traditional bisphenols. This advancement indicates its potential for use in high-performance materials suitable for electronics and automotive applications.
Eigenschaften
IUPAC Name |
1-[5-[(3-acetyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10(18)14-8-12(3-5-16(14)20)7-13-4-6-17(21)15(9-13)11(2)19/h3-6,8-9,20-21H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPNCCNGRBARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650640 |
Source


|
| Record name | 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28467-22-3 |
Source


|
| Record name | 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













